(3E,7E)-2-Hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid (3E,7E)-2-Hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid
Brand Name: Vulcanchem
CAS No.: 155645-50-4
VCID: VC0235443
InChI: InChI=1S/C35H44N2O8/c1-22(19-31(40)35(42)43)18-27(38)20-23(2)37-34(41)29(21-25-13-15-28(44-4)16-14-25)36-17-9-8-12-30(39)24(3)32-33(45-32)26-10-6-5-7-11-26/h5-11,13-16,19-20,24,29-33,36,39-40H,12,17-18,21H2,1-4H3,(H,37,41)(H,42,43)/b9-8+,22-19+,23-20+/t24-,29+,30-,31?,32+,33+/m0/s1
SMILES: CC(C1C(O1)C2=CC=CC=C2)C(CC=CCNC(CC3=CC=C(C=C3)OC)C(=O)NC(=CC(=O)CC(=CC(C(=O)O)O)C)C)O
Molecular Formula: C11H18N4Na2O6
Molecular Weight: 620.7 g/mol

(3E,7E)-2-Hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid

CAS No.: 155645-50-4

Main Products

VCID: VC0235443

Molecular Formula: C11H18N4Na2O6

Molecular Weight: 620.7 g/mol

(3E,7E)-2-Hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid - 155645-50-4

CAS No. 155645-50-4
Product Name (3E,7E)-2-Hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid
Molecular Formula C11H18N4Na2O6
Molecular Weight 620.7 g/mol
IUPAC Name (3E,7E)-2-hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid
Standard InChI InChI=1S/C35H44N2O8/c1-22(19-31(40)35(42)43)18-27(38)20-23(2)37-34(41)29(21-25-13-15-28(44-4)16-14-25)36-17-9-8-12-30(39)24(3)32-33(45-32)26-10-6-5-7-11-26/h5-11,13-16,19-20,24,29-33,36,39-40H,12,17-18,21H2,1-4H3,(H,37,41)(H,42,43)/b9-8+,22-19+,23-20+/t24-,29+,30-,31?,32+,33+/m0/s1
Standard InChIKey OIPHOEVIUYQTRP-WZWBTZMDSA-N
Isomeric SMILES C[C@H]([C@@H]1[C@H](O1)C2=CC=CC=C2)[C@H](C/C=C/CN[C@H](CC3=CC=C(C=C3)OC)C(=O)N/C(=C/C(=O)C/C(=C/C(C(=O)O)O)/C)/C)O
SMILES CC(C1C(O1)C2=CC=CC=C2)C(CC=CCNC(CC3=CC=C(C=C3)OC)C(=O)NC(=CC(=O)CC(=CC(C(=O)O)O)C)C)O
Canonical SMILES CC(C1C(O1)C2=CC=CC=C2)C(CC=CCNC(CC3=CC=C(C=C3)OC)C(=O)NC(=CC(=O)CC(=CC(C(=O)O)O)C)C)O
Synonyms cryptophycin B
PubChem Compound 6444183
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator